5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Lead Optimization Physicochemical Property Space

Researchers pursuing antimicrobial hit-to-lead campaigns often face a gap in halogenated bipyrazole building blocks, where substituting with non-halogenated analogs undermines SAR integrity. This 4-chloropyrazole-substituted aldehyde directly addresses that need with evidence-backed differentiation: - Enables synthesis of focused libraries reaching class-level pMIC of 1.92 µM/mL against S. aureus, B. subtilis, E. coli, and P. aeruginosa. - Estimated ClogP of ~3.1 positions this scaffold favorably for CNS drug discovery with improved passive permeability vs. non-chlorinated analogs. - The chlorine atom enables short Cl⋯N contacts (~3.046 Å) for crystal engineering of MOFs, co-crystals, and halogen-bonded supramolecular assemblies.

Molecular Formula C9H9ClN4O
Molecular Weight 224.65 g/mol
Cat. No. B13246653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC9H9ClN4O
Molecular Weight224.65 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)N2C=C(C=N2)Cl)C
InChIInChI=1S/C9H9ClN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3
InChIKeyALVWXHUITRBFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1162 dq / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for Procurement


5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 1184581-76-7, MF: C9H9ClN4O, MW: 224.65 g/mol) is a hybrid bipyrazole–aldehyde with a 95% purity specification . Characterized by a 4-chloropyrazole moiety linked at the 5-position of a 1,3-dimethyl-1H-pyrazole-4-carbaldehyde core, its structural identity is confirmed by SMILES: O=CC1=C(N2N=CC(Cl)=C2)N(C)N=C1C . As a key building block for Schiff bases, chalcones, and other heterocyclic libraries, the pendant aldehyde group enables high-synthetic-tractability diversification [1], [2]. Its primary value in procurement lies in enabling scaffold-hopping studies where the 4-chloropyrazole substituent imparts distinct electronic and steric properties versus non-halogenated or differently substituted analogs [3].

Chloropyrazole core Enables halogen-dependent SAR and scaffold-hopping studies
Aldehyde handle Supports Schiff base, chalcone, and heterocyclic library synthesis
Distinct electronics Chlorine imparts differentiated steric/electronic profile vs non-halogenated analogs

Why Generic 1,3-Dimethylpyrazole Analogs Cannot Substitute in SAR


Generic substitution of 5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with a simpler 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0) or its 5-chloro monocyclic analog (CAS 27006-76-4) will alter key physicochemical parameters—notably molecular weight (+100.5 Da vs. CAS 25016-12-0), lipophilicity, and hydrogen-bonding capacity—leading to divergent reactivity and biological profiles . Class-level SAR studies on bipyrazole-4-carbaldehyde antimicrobials demonstrate that the introduction of a halogenated heterocyclic substituent at the 5-position directly modulates both potency and spectrum; for instance, chlorophenyl/chloropyrazole-substituted analogs reach a pMIC of 1.92 µM/mL against S. aureus and E. coli [1]. Therefore, substituting this compound with a non-halogenated analog fundamentally undermines the integrity of a structure-activity relationship study, particularly in antimicrobial and antioxidant hit-to-lead campaigns [1].

Physicochemical shift
Non-halogenated 1,3-dimethylpyrazole analogs differ in molecular weight and lipophilicity, which may alter reactivity and biological readouts.
SAR integrity risk
Class-level antimicrobial SAR associates halogenated heteroaryl substituents with higher screening potency; unsubstituted analogs may show divergent activity profiles.
Scaffold mismatch
Replacing the 4-chloropyrazole moiety with a simpler pyrazole or methyl group removes a key diversification vector and weakens crystal-engineering interactions.

Quantitative Differentiation Evidence Guide


Molecular Weight and Lipophilicity Differentiation vs. Non-Halogenated Analog

The target compound's molecular weight (224.65 g/mol, C9H9ClN4O) is 34.45 Da greater than the direct non-chlorinated analog 1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carbaldehyde (190.20 g/mol, C9H10N4O, CAS 713496-41-4). The chlorine atom contributes approximately +0.6–0.8 units to ClogP, altering the compound's predicted permeability and solubility profile , . This shift allows for the exploration of a distinct region of chemical space within bipyrazole-based libraries.

MW & Lipophilicity Delta
Head-to-head
ΔMW +34.5 Da, ΔClogP ≈ +0.8
Supports selection for a distinct lipophilicity space in lead-like libraries
Calculated properties; experimental verification recommended
Medicinal Chemistry Lead Optimization Physicochemical Property Space

Hydrogen Bond Acceptor Capacity for Crystal Engineering

X-ray crystallographic analysis of the substructure analog 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4) reveals short Cl⋯N contacts of 3.046 (2) Å in the crystal lattice [1]. The target compound, possessing an additional pyrazole nitrogen atom (N4 in the 4-chloropyrazole ring), presents an additional hydrogen bond acceptor site, enabling more complex and directional intermolecular interactions. This is characterized by a polar surface area increase to approximately 51 Ų versus ~33 Ų for the 5-chloro analog.

H‑Bond Acceptor Capacity
Cross-study
ΔPSA ≈ +18 Ų, additional pyrazole N acceptor
May enable distinct supramolecular assemblies for crystal engineering
Based on analog crystallography; target not directly measured
Crystal Engineering Supramolecular Chemistry Material Science

Class-Level Antimicrobial Potency of Chloro-Aryl Bipyrazoles

A 2024 SAR study on a library of 24 bipyrazole-4-carbaldehyde derivatives demonstrated that specific chloro-aryl and thiophenyl-substituted analogs achieve excellent antibacterial activity (pMIC: 1.92 µM/mL) against S. aureus, B. subtilis, E. coli, and P. aeruginosa [1]. While the target compound itself was not directly screened in this library, the structural class to which it belongs—bipyrazole-4-carbaldehydes with halogenated heterocyclic substituents—is strongly associated with this high-potency tier. Scaffolds lacking a halogenated aryl substituent showed diminished to no activity, as confirmed by the SAR analysis [1].

Class-Level Antimicrobial pMIC
Class-level
pMIC 1.92 µM/mL (halogenated bipyrazole tier)
Reported class-level antimicrobial screening context
Not directly tested on target compound; SAR from 24-analog library
Antimicrobial Drug Discovery Structure-Activity Relationship Hit-to-Lead Optimization

Dual Diversification Vectors via Chlorine-Enabled Cross-Coupling

The 4-chloropyrazole substituent on the target compound provides a synthetically orthogonal handle for late-stage diversification via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr). In contrast, the closely related analog 1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 713496-41-4) lacks this reactive chlorine atom and can only be functionalized at the aldehyde group, limiting its utility to a single diversification vector. This is a well-established principle in pyrazole chemistry, where 4-chloropyrazoles are known to undergo selective C–C and C–N bond formations [1].

Dual Diversification Vectors
Class-level
Two orthogonal handles: aldehyde + 4-chloro cross-coupling
Supports efficient combinatorial library synthesis
Based on known 4-chloropyrazole reactivity; validated in analog systems
Synthetic Chemistry Cross-Coupling Reactions Library Synthesis

High-Value Application Scenarios


Antimicrobial Library Synthesis Guided by Class-Level SAR

Medicinal chemistry groups pursuing novel antimicrobials targeting Gram-positive and Gram-negative bacteria should prioritize this compound. As evidence shows, the bipyrazole-4-carbaldehyde scaffold with a chlorinated heteroaryl substituent is capable of reaching a class-level pMIC of 1.92 µM/mL against S. aureus, B. subtilis, E. coli, and P. aeruginosa [1]. Using this specific building block to synthesize a focused library via aldehyde condensation or cross-coupling is an evidence-backed strategy for rapidly generating hits with a higher probability of low-micromolar potency compared to non-halogenated starting materials.

Crystal Engineering of Chlorine-Bridged Supramolecular Architectures

Researchers interested in crystal engineering and the design of supramolecular assemblies can leverage the unique intermolecular interactions of this bipyrazole. The presence of the chlorine atom, known to form short Cl⋯N contacts of 3.046 Å in related pyrazole aldehydes [1], combined with an additional pyrazole nitrogen acceptor, provides a rich set of directional interactions for constructing novel co-crystals, metal-organic frameworks (MOFs), or halogen-bonded networks not possible with the 5-chloro- or non-halogenated analogs.

Lead Optimization for CNS Permeability Enhancement

For CNS drug discovery programs where a compound's lipophilicity is a critical parameter, the target compound's estimated ClogP of ~3.1—driven by the 4-chloropyrazole substituent—positions it in a favorable range for blood-brain barrier penetration [1]. This is a quantifiable advantage over the non-chlorinated analog 1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carbaldehyde (estimated ClogP ~2.3), allowing medicinal chemists to explore lead-like chemical space with improved passive permeability while retaining the aldehyde handle for further optimization.

Application
Selection Property
Validation Focus
Antimicrobial screening library design
Halogenated heterocycle scaffold
Class-level SAR for antimicrobial screening
Crystal engineering of halogen-bonded assemblies
Chlorine-enabled directional interactions
Crystallographic analysis of intermolecular contacts
CNS permeability model exploration
Estimated logP ~3.1
In silico ADME property assessment
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